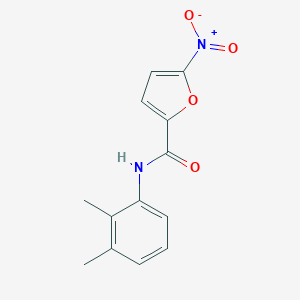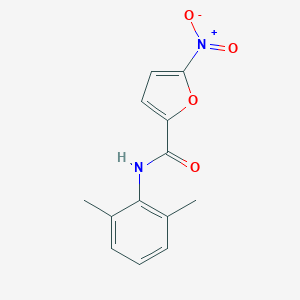
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been the focus of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine in lab experiments is its potential to act as an effective treatment for a variety of neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its effects on other neurotransmitters and their receptors. Additionally, more research is needed to understand the exact mechanism of action of 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine and its potential side effects.
Synthesemethoden
The synthesis of 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine involves a multi-step process. The first step involves the synthesis of 1-(1-Benzofuran-2-yl) piperazine by reacting 1-benzofuran-2-carboxylic acid with piperazine. The second step involves the synthesis of 4-(2-furoyl)piperazine by reacting 2-furoic acid with piperazine. Finally, the two compounds are combined to form 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine has been the focus of scientific research due to its potential applications in the field of medicine. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C18H16N2O4 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O4/c21-17(15-6-3-11-23-15)19-7-9-20(10-8-19)18(22)16-12-13-4-1-2-5-14(13)24-16/h1-6,11-12H,7-10H2 |
InChI-Schlüssel |
HSAFHOMZOHMVET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide](/img/structure/B251888.png)
![N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251889.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide](/img/structure/B251891.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251894.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
